molecular formula C20H26Cl4N2O2 B2925694 1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1052507-81-9

1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2925694
CAS No.: 1052507-81-9
M. Wt: 468.24
InChI Key: QWIWGRYWGBXXBC-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic chemical compound known for its diverse applications in scientific research and potential therapeutic uses. Its unique structure combines chlorinated phenyl and piperazine groups, lending it specific physicochemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

  • Starting Materials: The synthesis starts with commercially available starting materials, such as 4-chloro-3-methylphenol and 3-chlorophenylpiperazine.

  • Formation of Intermediates: Through nucleophilic substitution reactions, intermediates like 1-(4-chloro-3-methylphenoxy)-3-chloropropane are formed.

  • Coupling Reactions: These intermediates undergo coupling reactions with 3-chlorophenylpiperazine to form the desired product.

  • Purification: The final compound is isolated and purified using crystallization, chromatography, or recrystallization techniques.

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to maximize yield and efficiency. This may include advanced techniques like continuous flow synthesis and the use of catalytic processes.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

  • Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenating agents, alkylating agents, and other electrophilic or nucleophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. They can include various chlorinated, methylated, or dechlorinated derivatives.

Scientific Research Applications

1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has a broad range of applications in scientific research:

Chemistry:
  • Synthetic Intermediates: Used as an intermediate in the synthesis of more complex molecules.

  • Analytical Standards: Employed in analytical chemistry for method development and validation.

Biology:
  • Receptor Binding Studies: Used to investigate the binding affinity and selectivity of ligands for various receptors.

  • Signal Transduction Research: Involved in studying cellular signaling pathways.

Medicine:
  • Pharmacology: Investigated for its potential as a therapeutic agent in treating various diseases.

  • Drug Development: Used in preclinical studies to assess pharmacokinetics and pharmacodynamics.

Industry:
  • Chemical Industry: Utilized in the development of novel materials and compounds.

  • Biotechnology: Applied in the production of biotechnological products and processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves interactions with specific molecular targets and pathways:

  • Receptor Binding: It may bind to specific receptors, modulating their activity and triggering downstream effects.

  • Enzyme Inhibition: Inhibits certain enzymes involved in metabolic pathways, affecting cellular processes.

  • Signal Transduction: Alters signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparing 1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride with similar compounds highlights its uniqueness in terms of structure and biological activity. Similar compounds may include:

  • 1-(4-Chlorophenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

  • 1-(3-Methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

  • 1-(4-Chloro-3-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Each of these compounds may have subtle differences in their chemical structures, which can lead to variations in their physicochemical properties and biological activities.

Properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O2.2ClH/c1-15-11-19(5-6-20(15)22)26-14-18(25)13-23-7-9-24(10-8-23)17-4-2-3-16(21)12-17;;/h2-6,11-12,18,25H,7-10,13-14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIWGRYWGBXXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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